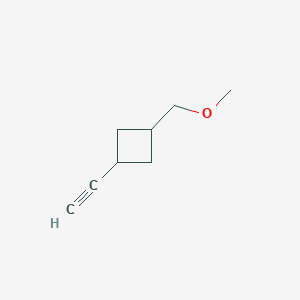
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridyl propyl intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 3-ethoxy-3-oxo-1-(4-pyridyl)propyl.
Formation of the phenylpropanoate intermediate: This step involves the reaction of (S)-2-(Dimethylamino)-3-phenylpropanoic acid with a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate (S)-2-(Dimethylamino)-3-phenylpropanoate.
Coupling of intermediates: The final step involves the coupling of the two intermediates under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate can be compared with other compounds such as:
- This compound analogs with different substituents on the pyridyl or phenyl rings.
- Compounds with similar functional groups but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C21H26N2O4 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(3-ethoxy-3-oxo-1-pyridin-4-ylpropyl) 2-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-20(24)15-19(17-10-12-22-13-11-17)27-21(25)18(23(2)3)14-16-8-6-5-7-9-16/h5-13,18-19H,4,14-15H2,1-3H3 |
InChI-Schlüssel |
UPEGTKGIJKFNNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=NC=C1)OC(=O)C(CC2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)

![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)

![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)
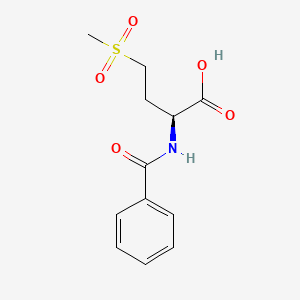
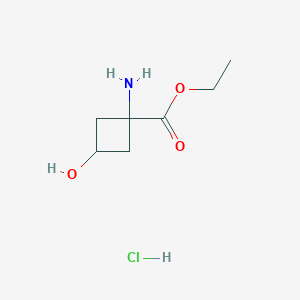
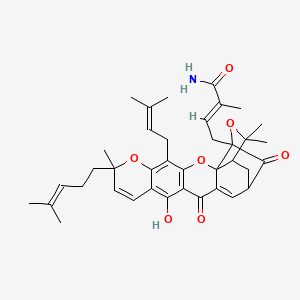


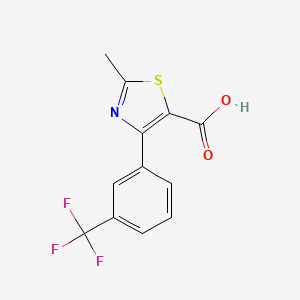
![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
